N-Acetyl-D-[1-13C]mannosamine
Description
N-Acetyl-D-[1-¹³C]mannosamine (ManNAc-1-¹³C) is a stable isotope-labeled derivative of N-acetyl-D-mannosamine, where the ¹³C label is incorporated at the C1 position of the sugar moiety. This compound is structurally characterized by a six-membered pyranose ring with an N-acetyl group at the C2 position and a hydroxymethyl group at C6 (Figure 1). The isotopic labeling enables precise tracking of metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies analyzing glycosylation and sialic acid biosynthesis in Candida albicans .
ManNAc-1-¹³C serves as a critical precursor for N-acetylneuraminic acid (Neu5Ac, sialic acid), a terminal glycan residue essential for cellular recognition and pathogen-host interactions . Its use in bacterial systems, such as Corynebacterium glutamicum, highlights its role in synthesizing capsular polysaccharides like poly-sialic acid (PA) . The compound is commercially available as a research-grade substrate (e.g., >95% purity, MP Biomedicals) for enzyme characterization and isotopic tracing in metabolic studies .
Properties
Molecular Formula |
C₇¹³CH₁₅NO₆ |
|---|---|
Molecular Weight |
222.2 |
Synonyms |
2-Acetamido-2-deoxy-D-[1-13C]mannose |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotopic Variants of N-Acetylhexosamines
Key Differences :
- Isotope Position : The ¹³C label at C1 (ManNAc-1-¹³C) allows tracking of early glycolytic intermediates, whereas C2-labeled glucosamine derivatives (e.g., [2-¹³C]GlcNAc) are suited for studying downstream UDP-sugar metabolism .
- Deuterium vs. ¹³C : Deuterated analogs (e.g., ManNAc-¹³C,d₃) improve metabolic stability and are preferred in pharmacokinetic studies, while ¹³C labels are ideal for NMR .
Structural and Functional Analogs
- Mannosamine (non-acetylated): Inhibits glycosylphosphatidylinositol (GPI) anchor biosynthesis by blocking mannose addition to GlcN-PI intermediates in Plasmodium and Trypanosoma . Unlike ManNAc-1-¹³C, it lacks the acetyl group and isotopic label, limiting its utility in tracer studies.
- N-Acetylneuraminic Acid (Neu5Ac) : The downstream product of ManNAc-1-¹³C metabolism. While Neu5Ac is critical for glycan termini, ManNAc-1-¹³C provides a labeled precursor to study sialylation kinetics .
- Sulfated N-Acetyl-D-lactosamines (¹³C₆-labeled): These compounds (e.g., Compound 16 in ) feature sulfated galactose and glucosamine residues with ¹³C labels. They are used diagnostically for mucopolysaccharidoses, contrasting with ManNAc-1-¹³C’s role in biosynthesis .
Enzyme Substrates vs. Metabolic Tracers
- N-Acetyl-β-D-mannosamine Hydrate: A non-isotopic substrate for epimerases and aldolases (e.g., GNE enzyme), critical for in vitro enzyme characterization .
- UDP-α-N-acetyl-D-[1-¹³C]glucosamine : A nucleotide-activated sugar used to study glycosyltransferase activity, differing from ManNAc-1-¹³C in its UDP conjugation and enzymatic utilization .
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